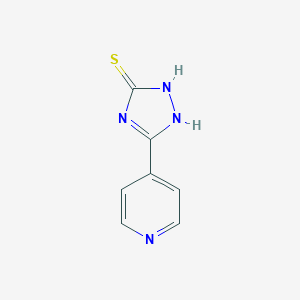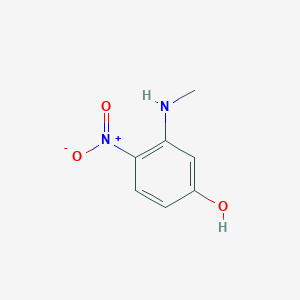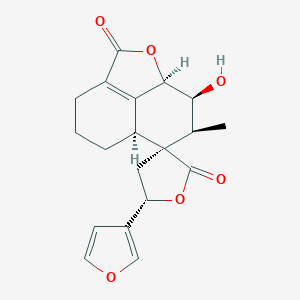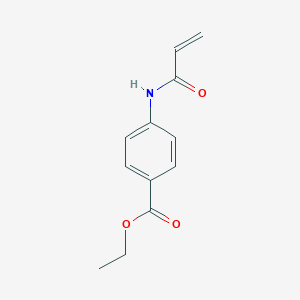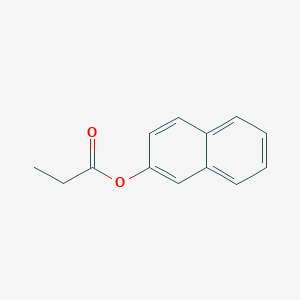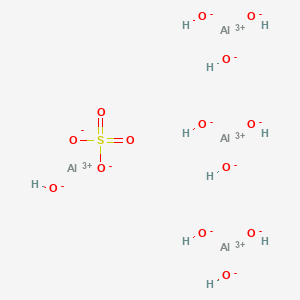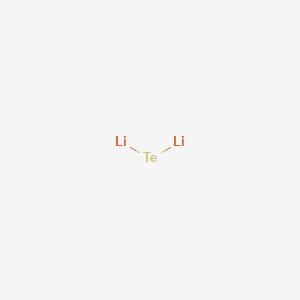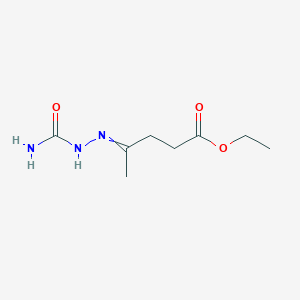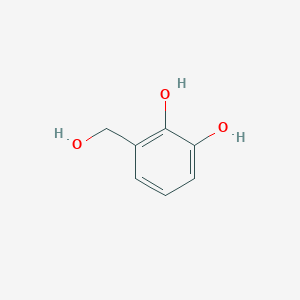
3-(Hidroximetil)pirocatecol
Descripción general
Descripción
3-(Hydroxymethyl)pyrocatechol, also known as 3-HMPC, is a phenolic compound that can be synthesized from catechol and formaldehyde. It is an intermediate in the synthesis of various compounds, including polymers, drugs, and dyes, and has been used in a variety of scientific research applications. 3-HMPC has also been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Análisis Cromatográfico
3-(Hidroximetil)pirocatecol: se puede analizar utilizando Cromatografía Líquida de Alta Eficiencia (HPLC) de fase inversa (RP). El método implica una fase móvil que contiene acetonitrilo, agua y ácido fosfórico. Para aplicaciones compatibles con espectrometría de masas (MS), el ácido fosfórico se reemplaza con ácido fórmico .
Detección Electroquímica
Este compuesto ha sido estudiado por sus propiedades electroquímicas, particularmente en la unión con el ADN telomérico. La interacción entre This compound y el ADN telomérico se observó en tampón fisiológico (pH 7.4) utilizando métodos espectroscópicos y electroquímicos, lo que indica un fuerte modo de unión intercalativo .
Mecanismo De Acción
Mode of Action
It is known that catechols, a class of organic compounds that includes 3-(hydroxymethyl)pyrocatechol, can undergo a variety of chemical reactions . In the presence of heavy metals, such as iron or copper, stable complexes can be formed. In the presence of oxidizing agents, catechols can be oxidized to semiquinone radicals and in a next step to o-benzoquinones .
Biochemical Pathways
Catechols are known to be involved in various biochemical reactions, including complex formations and redox chemistry .
Result of Action
It is known that catechols can interact with various biomolecules, leading to potential cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Hydroxymethyl)pyrocatechol .
Análisis Bioquímico
Biochemical Properties
3-(Hydroxymethyl)pyrocatechol is known to participate in various biochemical reactions. It can undergo a variety of chemical reactions, forming stable complexes with heavy metals such as iron or copper . In the presence of oxidizing agents, it can be oxidized to semiquinone radicals and in a next step to o-benzoquinones . These reactions can occur with biomolecules such as DNA, proteins, and membranes, ultimately leading to non-repairable damage .
Cellular Effects
The effects of 3-(Hydroxymethyl)pyrocatechol on cells are complex and multifaceted. For instance, it has been found that the addition of phenol, a compound similar to 3-(Hydroxymethyl)pyrocatechol, can enhance the degradation of certain compounds in cells . The addition of pyrocatechol, another similar compound, led to a decrease in the removal efficiency of certain compounds . These findings suggest that 3-(Hydroxymethyl)pyrocatechol may have diverse effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(Hydroxymethyl)pyrocatechol is not fully understood. It is known that this compound can interact with various biomolecules at the molecular level. For example, it can form stable complexes with heavy metals, which may catalyze redox reactions . It can also undergo oxidation to form semiquinone radicals and o-benzoquinones, which can interact with biomolecules such as DNA, proteins, and membranes .
Temporal Effects in Laboratory Settings
The effects of 3-(Hydroxymethyl)pyrocatechol can change over time in laboratory settings. For instance, the degradation of certain compounds in cells can be enhanced by the addition of phenol over time .
Dosage Effects in Animal Models
The effects of 3-(Hydroxymethyl)pyrocatechol can vary with different dosages in animal models. Specific studies investigating the dosage effects of 3-(Hydroxymethyl)pyrocatechol in animal models are currently lacking
Metabolic Pathways
3-(Hydroxymethyl)pyrocatechol is likely involved in various metabolic pathways. For instance, it is known that catechols, a class of compounds that includes 3-(Hydroxymethyl)pyrocatechol, can participate in various chemical reactions that play important roles in the toxicity of catechols .
Transport and Distribution
It is likely that this compound can interact with various transporters or binding proteins, which could influence its localization or accumulation
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications
Propiedades
IUPAC Name |
3-(hydroxymethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-5-2-1-3-6(9)7(5)10/h1-3,8-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFALTGHGHULNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162022 | |
| Record name | 3-(Hydroxymethyl)pyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14235-77-9 | |
| Record name | 3-(Hydroxymethyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)pyrocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014235779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hydroxymethyl)pyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)pyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
